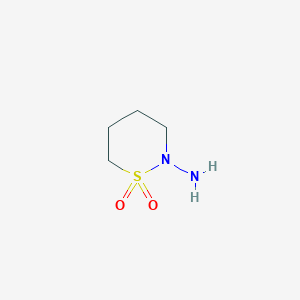![molecular formula C15H16N2O6 B13807238 N-[3,4-Diacetoxy-5-(2-furanyl)-1-methyl-1H-pyrrol-2-yl]acetamide CAS No. 50618-96-7](/img/structure/B13807238.png)
N-[3,4-Diacetoxy-5-(2-furanyl)-1-methyl-1H-pyrrol-2-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3,4-Diacetoxy-5-(2-furanyl)-1-methyl-1H-pyrrol-2-yl]acetamide is a synthetic organic compound with the molecular formula C14H17NO5 It is characterized by the presence of a pyrrole ring substituted with acetoxy and furanyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[3,4-Diacetoxy-5-(2-furanyl)-1-methyl-1H-pyrrol-2-yl]acetamide typically involves multi-step organic reactions. One common method includes the acetylation of a precursor pyrrole compound, followed by the introduction of the furanyl group through a substitution reaction. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are carefully controlled. The use of automated systems ensures consistency and efficiency in the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-[3,4-Diacetoxy-5-(2-furanyl)-1-methyl-1H-pyrrol-2-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the acetoxy groups to hydroxyl groups.
Substitution: The furanyl group can be substituted with other aromatic or aliphatic groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and catalysts such as palladium on carbon (Pd/C) facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furanyl ketones, while reduction can produce hydroxylated derivatives.
Applications De Recherche Scientifique
N-[3,4-Diacetoxy-5-(2-furanyl)-1-methyl-1H-pyrrol-2-yl]acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-[3,4-Diacetoxy-5-(2-furanyl)-1-methyl-1H-pyrrol-2-yl]acetamide involves its interaction with specific molecular targets. The acetoxy and furanyl groups play a crucial role in binding to enzymes or receptors, modulating their activity. The exact pathways and targets are subject to ongoing research, but preliminary studies suggest involvement in cellular signaling and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[3,4-Dihydroxy-5-(2-furanyl)-1-methyl-1H-pyrrol-2-yl]acetamide
- N-[3,4-Diacetoxy-5-(2-thienyl)-1-methyl-1H-pyrrol-2-yl]acetamide
- N-[3,4-Diacetoxy-5-(2-phenyl)-1-methyl-1H-pyrrol-2-yl]acetamide
Uniqueness
N-[3,4-Diacetoxy-5-(2-furanyl)-1-methyl-1H-pyrrol-2-yl]acetamide is unique due to the presence of both acetoxy and furanyl groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in synthetic chemistry and pharmaceutical research.
Propriétés
Numéro CAS |
50618-96-7 |
|---|---|
Formule moléculaire |
C15H16N2O6 |
Poids moléculaire |
320.30 g/mol |
Nom IUPAC |
[5-acetamido-4-acetyloxy-2-(furan-2-yl)-1-methylpyrrol-3-yl] acetate |
InChI |
InChI=1S/C15H16N2O6/c1-8(18)16-15-14(23-10(3)20)13(22-9(2)19)12(17(15)4)11-6-5-7-21-11/h5-7H,1-4H3,(H,16,18) |
Clé InChI |
OBXJEHPWOLFXFR-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=C(C(=C(N1C)C2=CC=CO2)OC(=O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


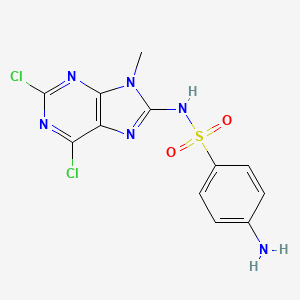


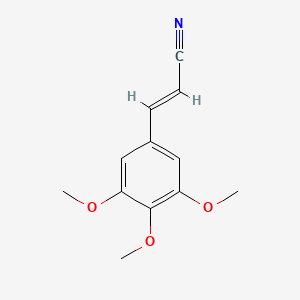
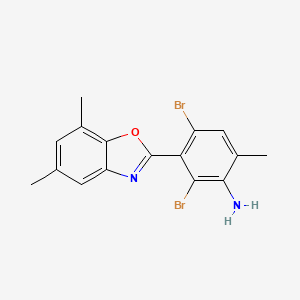
![N-[3-diazenyl-5-(diethylamino)-2-(3,5-dinitrothiophen-2-yl)phenyl]acetamide](/img/structure/B13807196.png)
![3-[N-ethyl-3-methyl-4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]anilino]propanenitrile](/img/structure/B13807202.png)


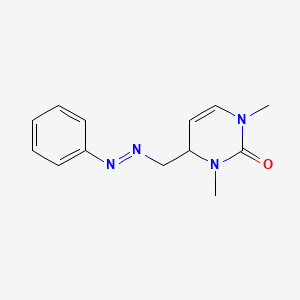
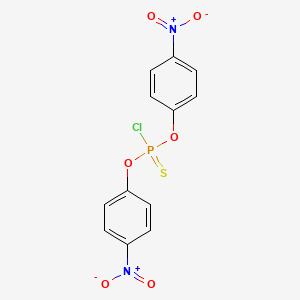

![1-[4-(Dimethylamino)-3-methylidenecyclobuten-1-yl]ethanone](/img/structure/B13807229.png)
